molecular formula C22H18N6OS2 B11080206 N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11080206
M. Wt: 446.6 g/mol
InChI Key: KYMRLGCSRUHLQB-UHFFFAOYSA-N
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Description

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of thiazole, benzimidazole, and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Thiadiazole Formation: The thiadiazole ring is often formed by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reactions: The final compound is obtained by coupling the synthesized heterocycles under appropriate conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Benzimidazole Derivatives: Widely used as antiparasitic and antiviral agents.

    Thiadiazole Derivatives: Explored for their anti-inflammatory and neuroprotective properties.

Uniqueness

N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its combination of three different heterocyclic moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[5-[4-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]phenyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H18N6OS2/c1-2-19(29)25-22-27-26-21(31-22)15-9-7-14(8-10-15)12-28-17-6-4-3-5-16(17)24-20(28)18-11-23-13-30-18/h3-11,13H,2,12H2,1H3,(H,25,27,29)

InChI Key

KYMRLGCSRUHLQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C5=CN=CS5

Origin of Product

United States

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